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molecular formula C7H10O4 B3819673 4-(allyloxy)-4-oxobutanoic acid

4-(allyloxy)-4-oxobutanoic acid

Cat. No. B3819673
M. Wt: 158.15 g/mol
InChI Key: MBYVZGBOJWAZJZ-UHFFFAOYSA-N
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Patent
US08119806B2

Procedure details

To a solution of allyl alcohol (2.27 g, 39.0 mmol) in dichloromethane (60 ml), triethylamine (6.27 ml, 4.55 mmol) was added, then succinic anhydride (3.00 g, 30.0 mmol) was slowly added; the mixture was stirred at rt overnight. Then the mixture was diluted in dichloromethane and washed with 5% solution of NaH2PO4 (2×80 mL). The organic layer was dried over sodium sulfate, filtered and evaporated in vacuo, affording 3.90 g of desired product as a colourless oil.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
6.27 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH:2]=[CH2:3].C(N(CC)CC)C.[C:12]1(=[O:18])[O:17][C:15](=[O:16])[CH2:14][CH2:13]1>ClCCl>[CH2:1]([O:4][C:12](=[O:18])[CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
6.27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% solution of NaH2PO4 (2×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)OC(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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